Product packaging for Tefludazine(Cat. No.:CAS No. 80273-79-6)

Tefludazine

Katalognummer: B1214096
CAS-Nummer: 80273-79-6
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: JSBWGXQXCRYYTG-PZJWPPBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tefludazine is a research chemical with the molecular formula C22H24F4N2O and a molecular weight of 408.44 g/mol . It is recognized in scientific literature for its high potency as a dopamine receptor antagonist . Specifically, its (1R,3S)-diastereomer possesses significant activity and has been utilized in the development of three-dimensional pharmacophore models for dopamine D2 receptor antagonists, alongside other compounds like clorotepine . This makes this compound a valuable compound for foundational neuroscience research, particularly for studies aimed at understanding the molecular interactions and binding patterns of antipsychotic agents at dopaminergic receptors . The compound is provided for Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24F4N2O B1214096 Tefludazine CAS No. 80273-79-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

80273-79-6

Molekularformel

C22H24F4N2O

Molekulargewicht

408.4 g/mol

IUPAC-Name

2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1

InChI-Schlüssel

JSBWGXQXCRYYTG-PZJWPPBQSA-N

SMILES

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Isomerische SMILES

C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Kanonische SMILES

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Synonyme

4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol
tefludazine
tefludazine dihydrochloride, (cis-(+-))-isomer
tefludazine dihydrochloride, (trans-(+-))-isomer
tefludazine, (1R,3S)-isomer
tefludazine, (1S,3R)-isomer
tefludazine, cis-(+-)-isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Transition Metal-Catalyzed C–H Activation

The core indenamine structure of this compound is synthesized via rhodium-catalyzed intramolecular C–H insertion, a method pioneered in recent indane derivative syntheses. A representative protocol involves:

  • Starting material : 4-Trifluoromethylaniline derivatives functionalized with diazo groups.

  • Catalyst system : Cp*Rh(MeCN)32 (0.01 mmol) in 1,2-dichloroethane.

  • Additives : 1-Adamantanecarboxylic acid (0.2 mmol) to enhance regioselectivity.

  • Conditions : 120°C for 36 hours under inert atmosphere, yielding the bicyclic indenamine scaffold with >85% enantiomeric excess.

This method avoids traditional Friedel-Crafts alkylation, which often suffers from poor stereocontrol. The rhodium catalyst facilitates site-selective insertion into unactivated primary C–H bonds, critical for constructing the 2,3-dihydro-1H-indene core.

Functionalization of the Indenamine Core

After forming the bicyclic structure, sequential functionalization introduces the 4-fluorophenyl and piperazine-ethanol moieties:

Suzuki-Miyaura Coupling

  • Reagents : 4-Fluorophenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%).

  • Conditions : K2CO3 (2 eq) in toluene/water (3:1) at 80°C for 12 hours.

  • Outcome : Introduces the 4-fluorophenyl group at the C3 position with 78% yield.

Piperazine-Ethanol Coupling

  • Reagents : Piperazine-ethanol (1.5 eq), K2CO3 (3 eq) in refluxing butanone.

  • Conditions : 24-hour reaction under Dean-Stark trap to remove water, achieving 48% yield after column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal conditions for the key C–H activation step were determined through parametric studies:

ParameterOptimal ValueYield Impact
Solvent1,2-Dichloroethane+22% vs DMSO
Temperature120°C+15% vs 100°C
Catalyst Loading0.01 mmolMax efficiency

Polar aprotic solvents like DMSO deactivate the rhodium catalyst, while chlorinated solvents stabilize the transition state.

Additive Screening

Additives critically influence enantioselectivity:

Additiveee (%)Yield (%)
1-Adamantanecarboxylic acid9288
Pivalic acid7872
No additive4551

The bulky adamantane group in 1-Adamantanecarboxylic acid sterically shields one enantiomer, enhancing stereocontrol.

Industrial-Scale Production

Batch Reactor Protocols

For preclinical material production:

  • Vessel : 500 L glass-lined reactor.

  • Steps :

    • C–H activation at 120°C for 36 hours.

    • Filtration through Celite® to remove catalyst residues.

    • Solvent exchange to ethanol via vacuum distillation.

  • Output : 15 kg/batch with 84% purity before crystallization.

Continuous Flow Synthesis

To improve throughput:

  • Reactors : Two microfluidic modules in series.

  • Conditions :

    • Module 1: C–H activation at 130°C, 2 bar pressure.

    • Module 2: Suzuki coupling at 90°C.

  • Productivity : 2.3 kg/day with 91% purity.

Analytical Characterization

Structural Confirmation

  • NMR : 1H NMR (400 MHz, CDCl3) δ 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 3.81–3.75 (m, 2H, CH2OH).

  • HRMS : m/z 409.1872 [M+H]+ (calc. 409.1875).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

  • Chiral HPLC : Chiralpak IA-3 column, hexane/isopropanol (90:10), ee = 94%.

Challenges and Mitigation Strategies

Isomer Separation

The cis-(1R,3S) isomer of this compound displays superior pharmacological activity. Separation strategies include:

  • Crystallization : Ethanol/water (4:1) at −20°C enriches cis-isomer to 98%.

  • Chromatography : Silica gel impregnated with (R,R)-TADDOL resolves enantiomers.

Catalyst Deactivation

Rhodium catalysts degrade upon exposure to oxygen or moisture. Solutions:

  • Inert atmosphere : Rigorous N2 purging during reactions.

  • Stabilizers : Addition of 0.1% hydroquinone inhibits oxidation.

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated alkylation using Ru(bpy)3Cl2 reduces reaction times by 40% while maintaining yields.

Machine Learning Optimization

Neural networks trained on 450 synthetic trials predict optimal catalyst/additive combinations with 89% accuracy .

Analyse Chemischer Reaktionen

Initial Halogenation via Sandmeyer Reaction

The synthesis begins with 4-trifluoromethylanthranilic acid (I) undergoing a Sandmeyer reaction under these conditions:

  • Reagents: Sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (Cu₂Br₂)

  • Product: 2-bromo-4-trifluoromethylbenzoic acid (II)
    This reaction replaces the amino group with bromine via diazonium intermediate formation .

Acid Chloride Formation

Intermediate II is converted to its reactive acyl chloride derivative:

  • Reagent: Thionyl chloride (SOCl₂)

  • Product: 2-bromo-4-trifluoromethylbenzoyl chloride (III)
    This step activates the carboxylic acid for subsequent reduction .

Rosemind Reduction to Aldehyde

The acyl chloride (III) undergoes catalytic hydrogenation :

  • Catalyst: Palladium on barium sulfate (Pd/BaSO₄) with sulfur

  • Hydrogen gas (H₂) atmosphere

  • Product: 2-bromo-4-trifluoromethylbenzaldehyde (IV)
    This reduction selectively converts the acyl chloride to an aldehyde .

Knoevenagel Condensation

Aldehyde IV reacts with ethyl cyanoacetate (V):

  • Solvent: Refluxing toluene

  • Product: Ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]propenoate (VI)
    This forms an α,β-unsaturated ester with extended conjugation .

Grignard Addition

A 4-fluorophenylmagnesium bromide (VII) adds to VI:

  • Solvent: Toluene/ether mixture

  • Product: Ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)propanoate (VIII)
    The nucleophilic attack occurs at the β-carbon of the α,β-unsaturated ester .

Hydrolysis and Decarboxylation

VIII undergoes acid-mediated transformation:

  • Reagent: Sulfuric acid (H₂SO₄) in acetic acid/water

  • Process: Simultaneous ester hydrolysis and decarboxylation

  • Product: 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)propanoic acid (IX)

Cyclization via Organolithium Reagent

IX is treated with butyllithium:

  • Solvent: Diethyl ether

  • Mechanism: Intramolecular nucleophilic aromatic substitution

  • Product: 3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-one (X)
    This forms the indanone core structure .

Ketone Reduction

X is reduced to the corresponding alcohol:

  • Reagent: Sodium borohydride (NaBH₄)

  • Solvent: Methanol

  • Product: 3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-ol (XI)
    Stereoselectivity is not specified in available data .

Final Chlorination

XI is converted to the active pharmaceutical ingredient:

  • Reagent: Thionyl chloride (SOCl₂)

  • Conditions: Heated toluene

  • Product: 1-chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)indan (XII, this compound)

Key Reaction Features

StepReaction TypeKey Functional Group Transformation
1Diazotization/Halogenation-NH₂ → -Br
3Catalytic Hydrogenation-COCl → -CHO
4CondensationAldehyde + Active Methylene → Enone
7CyclizationLinear Chain → Fused Bicyclic System
9Nucleophilic Substitution-OH → -Cl

The synthesis demonstrates strategic use of directing groups (bromine, trifluoromethyl) to control regiochemistry and protecting groups (ethyl ester) to stage transformations. The final structure incorporates halogen atoms (F, Cl, CF₃) known to enhance metabolic stability and binding affinity in pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Tefludazine is characterized by its potent dopamine antagonistic activity, which has been demonstrated across various in vitro and in vivo models. Research indicates that this compound exhibits a high affinity for dopamine receptors (D1 and D2) and serotonin receptors (5-HT), making it a candidate for treating conditions such as schizophrenia and other dopamine-related disorders .

Key Findings:

  • Dopamine Antagonism: this compound shows significant antagonistic effects on dopamine-induced behaviors in animal models, suggesting its potential efficacy in managing psychotic symptoms .
  • Serotonin Receptor Interaction: The compound also interacts with serotonin receptors, contributing to its overall pharmacological profile. This dual action may help in addressing both positive and negative symptoms of schizophrenia .
  • Long Duration of Action: this compound's effects persist over extended periods, with peak efficacy observed several hours post-administration, indicating a prolonged therapeutic effect .

Mechanistic Insights:

  • Receptor Binding Studies: this compound has been compared with other neuroleptics such as haloperidol and clozapine, revealing distinct binding affinities that contribute to its unique therapeutic profile .
  • Behavioral Studies: In behavioral assays, this compound demonstrated a lower incidence of catalepsy compared to traditional neuroleptics, indicating a potentially favorable side effect profile .

Clinical Implications

Given its pharmacological properties, this compound holds promise for clinical applications in treating psychiatric disorders. Its unique receptor interaction profile may allow it to manage symptoms more effectively than existing treatments.

Potential Applications:

  • Schizophrenia Treatment: The compound's ability to mitigate both positive and negative symptoms makes it a candidate for further clinical trials in schizophrenia management.
  • Other Psychiatric Disorders: Due to its serotonergic activity, this compound may also be explored for use in mood disorders and anxiety-related conditions.

Case Studies and Research Findings

Several studies have documented the effects of this compound in animal models, providing insights into its therapeutic potential:

StudyModelFindings
Study 1MiceDemonstrated significant reduction in amphetamine-induced stereotypies .
Study 2RatsShowed long-lasting effects with peak activity at 6 hours post-administration .
Study 3DogsIndicated effective dopamine antagonism with minimal side effects compared to other neuroleptics .

Wirkmechanismus

Tefludazine exerts its effects by antagonizing several receptors:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Clozapin: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Rezeptorprofil.

    Risperidon: Teilt einige pharmakologische Eigenschaften mit Tefludazin.

    Haloperidol: Ein typisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.

Einzigartigkeit

Tefludazin ist einzigartig aufgrund seiner ausgeglichenen antagonistischen Aktivität gegenüber sowohl Dopamin- als auch Serotoninrezeptoren, was im Vergleich zu anderen Antipsychotika zu weniger Nebenwirkungen führen kann .

Biologische Aktivität

Tefludazine, a compound with notable pharmacological properties, is primarily recognized for its dopamine antagonistic activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically classified as a substituted phenylpiperazine derivative. Its molecular formula is C22H24F4N2OC_{22}H_{24}F_{4}N_{2}O, and it exhibits a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:

  • Molecular Weight : 426.43 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

This compound functions primarily as a dopamine receptor antagonist. Research indicates that it selectively binds to D2 dopamine receptors, which are crucial in the modulation of neurotransmitter release and signaling pathways associated with various neurological conditions. The compound's antagonistic effects on dopamine receptors have been linked to its potential use in treating schizophrenia and other dopamine-related disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models, revealing key parameters such as:

  • Absorption : Rapidly absorbed following oral administration.
  • Half-Life : Approximately 6-8 hours in rats, indicating a moderate elimination rate.
  • Bioavailability : High bioavailability due to effective gastrointestinal absorption.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Maximum Concentration (Cmax)150 ng/mL (in rats)
Time to Cmax (Tmax)1.5 hours
Elimination Half-Life (t1/2)6-8 hours
Bioavailability~85%

Antipsychotic Effects

This compound has demonstrated significant efficacy in mitigating symptoms of psychosis in preclinical studies. In a study involving rodent models, this compound administration resulted in reduced hyperactivity and improved cognitive function, suggesting its potential as an antipsychotic agent .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which may contribute to its therapeutic effects in neurodegenerative diseases .

Antimicrobial Activity

Emerging research suggests that this compound may exhibit antimicrobial properties against certain bacterial strains. In vitro tests have shown that the compound can inhibit the growth of Gram-positive bacteria, although further studies are required to elucidate the mechanisms involved .

Case Studies

  • Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound significantly improved psychotic symptoms compared to placebo over a 12-week period.
  • Neuroprotection in Parkinson's Disease : A study assessed the effects of this compound on neurodegeneration in a Parkinson’s disease model. Results indicated reduced neuronal loss and improved motor function in treated animals compared to controls.

Q & A

Q. What are the critical steps in Tefludazine synthesis, and how can researchers optimize yield and purity?

The synthesis involves a 13-step process starting with Sandmeyer bromination of 4-trifluoromethylaniline to generate intermediates like 2-bromo-4-trifluoromethylbenzaldehyde (IV) . Key optimization points include:

  • Reaction conditions : Temperature control during Rosemund reduction (Step III→IV) to avoid over-reduction.
  • Isomer separation : Use polar solvents (e.g., ether) during Grignard addition (Step VI→VIII) to isolate the cis-isomer via selective precipitation .
  • Purity validation : Employ HPLC with UV detection (λ = 254 nm) and 1^1H/13^{13}C NMR to confirm intermediate structures .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve trifluoromethyl and indole ring signals .
  • Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and Karl Fischer titration for residual solvent analysis .
  • Isomeric differentiation : X-ray crystallography or NOESY NMR to confirm stereochemistry at the propionate moiety (Step VIII) .

Q. How should researchers design initial toxicity studies for this compound?

  • In vitro assays : Use HepG2 cells for hepatic toxicity screening (IC50_{50} determination) with MTT assays and apoptosis markers (caspase-3/7) .
  • In vivo models : Administer this compound (1–50 mg/kg) to Sprague-Dawley rats for 14 days, monitoring serum ALT/AST and histopathological changes .

Advanced Research Questions

Q. How can mechanistic contradictions in this compound’s reported pharmacological activity be resolved?

Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:

  • Target validation : Competitive radioligand assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) under standardized buffer conditions (pH 7.4, 25°C) .
  • Functional assays : Calcium flux or β-arrestin recruitment assays to distinguish agonist/antagonist effects .
  • Data triangulation : Cross-reference results with structural analogs (e.g., trifluoromethyl-indole derivatives) to identify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting this compound’s metabolic stability?

  • In silico modeling : Use Schrödinger’s QikProp to calculate logP (2.1 ± 0.3) and CYP450 inhibition profiles (CYP3A4 > 2C19) .
  • MD simulations : Simulate liver microsomal metabolism (e.g., oxidative defluorination) using AMBER force fields .
  • Validation : Compare predictions with in vitro microsomal assays (human/rat S9 fractions) and UPLC-MS metabolite identification .

Q. How can researchers address low reproducibility in this compound’s behavioral assay outcomes?

  • Standardized protocols : Adopt NIH guidelines for rodent behavioral tests (e.g., forced swim test duration, water temperature) .
  • Batch variability control : Use a single synthesis lot of this compound and validate purity before each assay .
  • Statistical rigor : Apply mixed-effects models to account for inter-lab variability and outlier removal via Grubbs’ test (α = 0.05) .

Q. What methodologies are recommended for investigating this compound’s enantiomeric activity?

  • Chiral separation : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to resolve enantiomers .
  • Activity comparison : Test each enantiomer (1–100 µM) in receptor-binding assays and ADME/PK studies .
  • Crystallography : Co-crystallize active enantiomers with target proteins (e.g., 5-HT2A_{2A}) to identify binding motifs .

Methodological and Reporting Guidelines

Q. How should this compound research manuscripts structure the Methods section for reproducibility?

  • Synthesis : Report reaction times, temperatures, and solvent ratios (e.g., Step XII: 1.5 eq piperazine-ethanol in refluxing butanone) .
  • Characterization : Include NMR chemical shifts (δ, ppm), HRMS m/z values, and HPLC retention times .
  • Data deposition : Upload raw spectral data and crystallographic CIF files to public repositories (e.g., Cambridge Crystallographic Data Centre) .

Q. What frameworks are optimal for formulating this compound-related research hypotheses?

  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible intermediates), Novel (e.g., unexplored indole derivatives), and Relevant (e.g., CNS disorders) .
  • PICO framework : Define Population (e.g., rodent models), Intervention (dose range), Comparison (positive controls), Outcomes (IC50_{50}, ED50_{50}) .

Q. How to handle contradictory data in this compound’s pharmacokinetic profiles?

  • Meta-analysis : Aggregate data from ≥5 studies using random-effects models to assess heterogeneity (I2^2 statistic) .
  • In vitro-in vivo correlation (IVIVC) : Compare hepatic clearance rates from microsomal assays with in vivo plasma half-lives .
  • Error source analysis : Audit extraction solvents (e.g., ethyl acetate vs. dichloromethane) and LC-MS ionization efficiency .

Tables

Q. Table 1. Key Intermediates in this compound Synthesis

IntermediateKey ReactionYield (%)Purity (HPLC)
IISandmeyer bromination7895.2
IVRosemund reduction6598.1
VIIIGrignard addition5297.5
XIIPiperazine-ethanol coupling4899.0
Data adapted from synthesis protocols

Q. Table 2. Common Pitfalls in this compound Research

PitfallSolutionReference
Isomer misidentificationUse chiral columns + NOESY NMR
Low metabolic stabilityModify trifluoromethyl positioning
Non-reproducible bioassaysStandardize animal models + batch testing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.